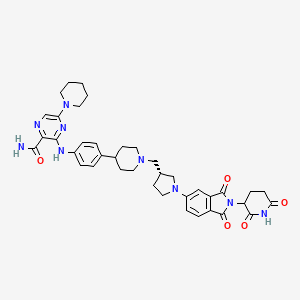

(R)-NX-2127

Description

Structure

2D Structure

Properties

CAS No. |

3024312-52-2 |

|---|---|

Molecular Formula |

C39H45N9O5 |

Molecular Weight |

719.8 g/mol |

IUPAC Name |

3-[4-[1-[[(3R)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-piperidin-1-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C39H45N9O5/c40-35(50)34-36(43-32(21-41-34)46-15-2-1-3-16-46)42-27-6-4-25(5-7-27)26-13-17-45(18-14-26)22-24-12-19-47(23-24)28-8-9-29-30(20-28)39(53)48(38(29)52)31-10-11-33(49)44-37(31)51/h4-9,20-21,24,26,31H,1-3,10-19,22-23H2,(H2,40,50)(H,42,43)(H,44,49,51)/t24-,31?/m1/s1 |

InChI Key |

XLWJWCMQMBVNSG-LZDHLTRGSA-N |

Isomeric SMILES |

C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)C[C@H]5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)CC5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Process Chemistry of Zelebrudomide

Historical Overview of Zelebrudomide Synthesis Methodologies

The synthetic journey toward Zelebrudomide is built upon the foundational chemistry of its constituent parts: a BTK-binding moiety, a linker, and a cereblon (CRBN)-binding ligand. The evolution of its synthesis reflects broader trends in medicinal chemistry, particularly the increasing focus on stereochemical control and modular assembly.

Development of Stereoselective and Enantioselective Syntheses

A critical aspect of Zelebrudomide's biological activity is its specific stereochemistry, particularly the (S)-configuration of the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione moiety. The development of methods to control this stereocenter has been a pivotal achievement. Modern synthetic routes for Zelebrudomide and its analogs employ chiral starting materials or asymmetric transformations to ensure the desired enantiomer is produced in high purity. For instance, the use of enantiomerically pure 3-aminopiperidine-2,6-dione (B110489) derivatives is a common strategy. This focus on stereoselectivity is crucial, as different enantiomers can have vastly different biological activities and off-target effects.

Contemporary Synthetic Strategies for Zelebrudomide and Its Analogs

Current synthetic approaches to Zelebrudomide are characterized by their efficiency, modularity, and ability to generate analogs for structure-activity relationship (SAR) studies. These strategies are essential for the discovery and development of new and improved protein degraders.

Convergent and Divergent Synthetic Approaches

A key contemporary strategy for the synthesis of Zelebrudomide is a convergent approach, where the major fragments of the molecule are synthesized independently and then coupled together in the final stages. A representative synthesis of Zelebrudomide (also known as Golcadomide or CC-99282) is detailed in patent literature and involves the coupling of key intermediates. newdrugapprovals.orggoogle.comwipo.int

A plausible convergent synthesis can be outlined as follows:

Synthesis of the Cereblon-binding moiety with an attachment point: This typically involves the preparation of a functionalized isoindolinone-glutarimide core.

Synthesis of the BTK-binding moiety with a linker: A separate synthesis provides the BTK-targeting fragment, which is attached to a linker with a reactive functional group.

Coupling of the fragments: The final step involves the covalent linkage of the two fragments to yield the complete Zelebrudomide molecule.

Divergent synthesis is another powerful strategy employed in the exploration of Zelebrudomide analogs. nih.govnih.gov In this approach, a common intermediate is synthesized and then treated with a variety of different reagents to produce a library of related compounds. This is particularly useful for optimizing the linker portion of the molecule or for exploring different BTK-binding warheads.

Scaffold Modifications and Linker Chemistry in Proteolysis-Targeting Chimeras (PROTACs)

As a Proteolysis-Targeting Chimera (PROTAC), the linker connecting the BTK-binding and CRBN-binding moieties of Zelebrudomide plays a critical role in its efficacy. The length, composition, and attachment points of the linker are crucial for facilitating the formation of a stable ternary complex between BTK, Zelebrudomide, and CRBN. researchgate.netmedchemexpress.com

Research in the field of BTK degraders has explored a variety of linker types, including polyethylene (B3416737) glycol (PEG) chains and more rigid aliphatic or aromatic spacers. nih.govnih.govrsc.orgnih.govresearchgate.netmedchemexpress.com The optimal linker is often determined empirically through the synthesis and biological evaluation of a series of analogs with different linkers. Click chemistry, which utilizes highly efficient and specific reactions like the copper-catalyzed azide-alkyne cycloaddition, has become a valuable tool for rapidly assembling libraries of PROTACs with diverse linkers.

Optimization of Synthetic Yields and Purity Profiles

The transition from a laboratory-scale synthesis to a large-scale manufacturing process for a pharmaceutical agent like Zelebrudomide requires extensive optimization of reaction conditions to maximize yield and ensure high purity. This field, known as process chemistry, focuses on developing safe, cost-effective, and robust synthetic routes.

For the synthesis of Zelebrudomide, optimization efforts would likely focus on several key areas:

Reagent and Solvent Selection: Identifying less expensive, less hazardous, and more environmentally friendly reagents and solvents.

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst loading to maximize product formation and minimize side reactions.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, to isolate the final product with the required high purity. A patent for Zelebrudomide describes the use of chiral reverse-phase chromatography to achieve high enantiomeric excess. newdrugapprovals.org

Process Analytical Technology (PAT): Implementing real-time monitoring of reactions to ensure consistency and quality.

The table below summarizes key aspects of a reported synthetic approach for Zelebrudomide, highlighting the types of reactions and considerations for optimization.

| Synthetic Step | Reaction Type | Key Considerations for Optimization |

| Formation of the isoindolinone core | Condensation/Cyclization | Temperature control, choice of solvent, efficient water removal. |

| Introduction of the chiral glutarimide (B196013) | Nucleophilic substitution | Use of a chiral auxiliary or enantiomerically pure starting material, base selection. |

| Linker attachment | Alkylation or amidation | Stoichiometry of reactants, reaction time, purification of the intermediate. |

| Final fragment coupling | Reductive amination | Choice of reducing agent, pH control, removal of byproducts. |

| Purification | Chromatography/Crystallization | Solvent system selection for optimal separation, control of crystal form (polymorphism). |

Application of Green Chemistry Principles in Zelebrudomide Synthesis

The synthesis of complex pharmaceutical molecules like Zelebrudomide, a potent Bruton's tyrosine kinase (BTK) and cereblon neosubstrate dual degrader, presents significant challenges in terms of efficiency, cost, and environmental impact. nurixtx.com The application of green chemistry principles to the synthetic methodologies and process chemistry of Zelebrudomide is crucial for developing sustainable manufacturing processes. While specific green chemistry studies on Zelebrudomide are not extensively documented in publicly available literature, the principles can be applied by drawing parallels from the synthesis of structurally and functionally related immunomodulatory drugs, such as thalidomide (B1683933) and its analogs. scispace.comqnl.qaresearchgate.netdntb.gov.ua

Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. unibo.it Key principles relevant to the synthesis of Zelebrudomide and related compounds include waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the use of catalysis. unibo.it

One notable advancement in the green synthesis of thalidomide analogs, which share a similar structural backbone with Zelebrudomide, is the development of efficient microwave-assisted, one-pot multicomponent synthesis methods. scispace.comqnl.qaresearchgate.net This approach significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. scispace.comresearchgate.net Such a strategy aligns with the green chemistry principle of designing for energy efficiency.

Furthermore, the principle of using catalytic reagents over stoichiometric ones can be applied. A novel green synthesis of thalidomide and its analogs utilizes a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP) to facilitate the reaction, thereby reducing waste. scispace.comqnl.qa In the synthesis of lenalidomide, a platinum group metal-free reduction of a nitro group using iron powder and ammonium (B1175870) chloride has been developed, offering a more environmentally benign alternative to traditional heavy metal catalysts. researchgate.net

The table below summarizes some green chemistry approaches that could be applicable to the synthesis of Zelebrudomide, based on innovations in the synthesis of related compounds.

| Green Chemistry Principle | Conventional Method for Related Compounds | Greener Alternative for Related Compounds | Potential Application in Zelebrudomide Synthesis |

| Energy Efficiency | Conventional heating requiring long reaction times. | Microwave-assisted synthesis reducing reaction times to minutes. scispace.comresearchgate.net | Adoption of microwave technology to accelerate key reaction steps and reduce energy consumption. |

| Use of Safer Solvents | Use of chlorinated solvents like carbon tetrachloride for bromination. researchgate.net | Replacement with chlorine-free solvents like methyl acetate. researchgate.net | Employing safer and less toxic solvents throughout the synthetic route to minimize environmental harm. |

| Catalysis | Use of stoichiometric reagents. | Use of catalytic amounts of reagents like DMAP. scispace.comqnl.qa | Development of catalytic steps to improve efficiency and reduce waste. |

| Waste Prevention | Multi-step synthesis with extensive workup procedures. scispace.comqnl.qa | One-pot multicomponent synthesis. scispace.comqnl.qaresearchgate.net | Designing a convergent synthesis that minimizes intermediate isolation and purification steps. |

| Less Hazardous Chemical Syntheses | Use of heavy metal catalysts for reduction reactions. | Platinum group metal-free reduction using iron powder. researchgate.net | Utilizing safer and more sustainable reducing agents to avoid toxic metal waste. |

By incorporating these and other green chemistry principles, the synthetic process for Zelebrudomide can be made more sustainable, economically viable, and environmentally responsible. The continuous development of innovative chemical processes is essential for the future of pharmaceutical manufacturing. chemistryworld.comboehringer-ingelheim.com

Molecular Target Identification and Mechanistic Elucidation of Zelebrudomide

Characterization of Zelebrudomide-Target Interactions at the Molecular Level

The precise characterization of how Zelebrudomide interacts with its protein targets is fundamental to understanding its function. This involves a suite of biophysical and structural biology techniques designed to map binding sites, quantify interaction affinities, and describe the dynamic changes that occur upon complex formation.

Biophysical assays are essential for quantifying the binding events that initiate targeted protein degradation. nih.gov Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are industry standards for characterizing these interactions in detail. nih.govcriver.com

Surface Plasmon Resonance (SPR) : This technique measures biomolecular interactions in real time by detecting changes in the refractive index on a sensor surface where a target protein is immobilized. criver.com SPR provides comprehensive kinetic data, including association rates (kₐ) and dissociation rates (kₔ), which together determine the binding affinity (K₋). nih.gov It is a highly sensitive method for studying the binding of small molecules like Zelebrudomide to larger protein targets such as Bruton's Tyrosine Kinase (BTK) and Cereblon (CRBN). criver.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of key thermodynamic parameters, including binding affinity (K₋), enthalpy (ΔH), and entropy (ΔS). nih.gov This information provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding of Zelebrudomide to its targets. criver.com

These methods are crucial for optimizing the design of degraders by providing a quantitative understanding of the binary and ternary complexes formed. eurofinsdiscovery.com

| Technique | Key Parameters Measured | Significance in Zelebrudomide Research |

| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₔ), Binding Affinity (K₋) | Quantifies the kinetics and affinity of Zelebrudomide binding to BTK and CRBN individually. |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K₋), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Determines the thermodynamic drivers of binding and confirms the binding ratio of the molecules. |

Structural biology provides atomic-level resolution of how Zelebrudomide engages its targets. Zelebrudomide's design incorporates a thalidomide-based moiety, and its interaction with CRBN can be understood through extensive structural studies of thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs). nih.gov

X-ray crystallography studies have revealed that IMiDs bind to a specific pocket within the thalidomide-binding domain of CRBN. nih.govconfex.com This binding event subtly alters the surface of CRBN, creating a new interface for protein-protein interactions. nih.gov The glutarimide (B196013) ring of the thalidomide moiety is critical for this interaction, forming key hydrogen bonds within the binding pocket. researchgate.net Although a specific crystal structure for Zelebrudomide may not be publicly available, the foundational structural work on its parent compounds provides a clear model for its engagement with CRBN, which is essential for its subsequent recruitment of target proteins. nih.govrsc.org

The binding of Zelebrudomide to CRBN is a prime example of allosteric modulation. Rather than inhibiting an active site, the molecule acts as a "molecular glue," modifying the protein's surface to induce new functionality. sygnaturediscovery.comnih.gov By binding to CRBN, Zelebrudomide stabilizes a conformation that expands the substrate repertoire of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govrsc.org This newly formed interface exhibits high affinity and specificity for target proteins that CRBN would not normally recognize, such as BTK (in the PROTAC context) and the neosubstrates IKZF1 and IKZF3 (in the molecular glue context). guidetopharmacology.orgnih.gov This induced proximity is the central event that triggers the subsequent ubiquitination and degradation of the target proteins. nih.gov

Investigation of Zelebrudomide's Dual Action as a PROTAC and Molecular Glue

Zelebrudomide is distinguished by its dual mechanism of action, functioning simultaneously as a PROTAC and a molecular glue. guidetopharmacology.org This allows it to target multiple pathogenic proteins through distinct but related pathways.

The activity of Zelebrudomide is initiated by its high-affinity binding to Cereblon (CRBN). nih.gov CRBN is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). nih.govrsc.org Zelebrudomide is a chimeric molecule, featuring a moiety specifically designed to bind CRBN, which is derived from thalidomide. guidetopharmacology.orgnih.gov This engagement effectively "hijacks" the E3 ligase machinery. researchgate.net Once bound, Zelebrudomide presents a new molecular surface that can recruit other proteins to the E3 complex for ubiquitination. nih.gov This hijacking is the common first step for both its PROTAC and molecular glue activities.

As a PROTAC, Zelebrudomide is engineered to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways that is overexpressed in many B-cell malignancies. nih.govnih.gov

Ternary Complex Formation : Zelebrudomide acts as a bridge, simultaneously binding to BTK with one end and CRBN with the other, forming a ternary BTK-Zelebrudomide-CRBN complex. guidetopharmacology.orgmdpi.com

Ubiquitination : The proximity induced by this complex allows the E3 ligase to transfer ubiquitin molecules from an E2-ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. nih.govnih.gov

Proteasomal Degradation : The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, eliminating the protein from the cell. nih.govmdpi.com

This degradation approach is effective against both wild-type and mutated forms of BTK that confer resistance to conventional kinase inhibitors. nih.govpatsnap.com

In parallel to its PROTAC activity, the CRBN-binding moiety of Zelebrudomide functions as a molecular glue, leading to the degradation of specific transcription factors known as "neosubstrates." guidetopharmacology.org This activity mirrors that of immunomodulatory drugs like lenalidomide. drugbank.com The primary neosubstrates targeted are Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for B-cell development and the survival of malignant plasma cells. guidetopharmacology.orgnih.govdrugbank.com The degradation of these transcription factors provides an additional, complementary anti-tumor effect. nih.gov

| Mechanism | Target Protein | Role of Zelebrudomide | Outcome |

| PROTAC | Bruton's Tyrosine Kinase (BTK) | Forms a ternary complex (BTK-Zelebrudomide-CRBN) to induce proximity. guidetopharmacology.orgmdpi.com | Ubiquitination and proteasomal degradation of BTK. nih.govnih.gov |

| Molecular Glue | Ikaros (IKZF1), Aiolos (IKZF3) | Alters CRBN surface to recruit neosubstrates. guidetopharmacology.orgnih.gov | Ubiquitination and proteasomal degradation of IKZF1 & IKZF3. nih.gov |

Modulation of Neosubstrate Transcription Factors (e.g., IKZF1, IKZF3)

Zelebrudomide functions as a molecular glue, a molecule that induces or stabilizes interactions between proteins that would not normally associate. A core component of its action is binding to Cereblon (CRBN), which is the substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. wikipedia.orgnih.govsciepub.com This binding event alters the substrate specificity of the CRL4-CRBN complex, enabling it to recognize and bind to proteins now termed "neosubstrates". nih.govnih.gov

For Zelebrudomide, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov Once these transcription factors are brought into proximity with the E3 ligase complex by Zelebrudomide, they are tagged with ubiquitin chains. This polyubiquitination marks IKZF1 and IKZF3 for destruction by the proteasome, the cell's primary protein degradation machinery. nih.govnih.govecancer.org This targeted degradation is a hallmark of Cereblon E3 ligase modulators (CELMoDs). ascopost.com The selective degradation of these specific transcription factors, and not other members of the Ikaros family, is fundamental to the therapeutic activity of this class of molecules. nih.govresearchgate.net

| Target Protein | Protein Family | Effect of Zelebrudomide | Mechanism |

|---|---|---|---|

| Ikaros (IKZF1) | Ikaros Family Zinc Finger Transcription Factor | Degradation | CRBN-dependent polyubiquitination and proteasomal degradation. nih.govnih.gov |

| Aiolos (IKZF3) | Ikaros Family Zinc Finger Transcription Factor | Degradation | CRBN-dependent polyubiquitination and proteasomal degradation. nih.govnih.gov |

Downstream Signaling Pathway Perturbations

The targeted degradation of proteins by Zelebrudomide initiates a cascade of downstream effects, significantly altering cellular signaling networks that are crucial for the survival and proliferation of malignant cells.

A primary target of Zelebrudomide is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation. nih.govpatsnap.com BTK is a critical component of the B-cell receptor (BCR) signaling pathway. nih.govnih.gov Upon BCR activation, a series of phosphorylation events occur, leading to the activation of BTK, which in turn phosphorylates downstream targets like Phospholipase Cγ2 (PLCG2). nih.govaacrjournals.org

Zelebrudomide, by inducing the proteasomal degradation of the entire BTK protein, effectively halts its kinase activity. nih.govresearchgate.net This abrogates the phosphorylation cascade dependent on BTK, preventing the activation of downstream pathways crucial for B-cell proliferation and survival, including the AKT, MAPK, and NF-κB pathways. aacrjournals.orgnih.gov By removing the BTK protein entirely, rather than just inhibiting its active site, degraders like Zelebrudomide can also overcome resistance mechanisms that arise from mutations in the kinase domain or from the non-catalytic scaffolding functions of BTK. ascopost.comaacrjournals.orgyoutube.com

The degradation of the transcription factors IKZF1 and IKZF3 directly impacts the expression of their target genes. In multiple myeloma cells, IKZF1 and IKZF3 are crucial for maintaining a specific transcriptional network essential for tumor cell survival. nih.govnih.govresearchgate.net They act as positive regulators for the expression of Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc. nih.govresearchgate.netnih.gov Consequently, the degradation of IKZF1 and IKZF3 by Zelebrudomide leads to the downregulation of both IRF4 and c-Myc protein levels, which contributes to the inhibition of cancer cell growth. nih.govresearchgate.netresearchgate.net

Conversely, in T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. nih.govresearchgate.net The degradation of these repressors leads to increased IL-2 expression and secretion. sciepub.combroadinstitute.orgnih.gov This elevation in IL-2, a key cytokine for T-cell proliferation and activation, enhances the anti-tumor immune response. wikipedia.orgresearchgate.net

| Degraded Protein | Downstream Target | Effect on Target Level | Functional Consequence |

|---|---|---|---|

| BTK | Phospho-PLCG2 | Decreased | Inhibition of BCR signaling. nih.gov |

| AKT/MAPK/NF-κB Pathways | Inhibited | Reduced B-cell proliferation and survival. aacrjournals.org | |

| IKZF1 / IKZF3 | IRF4 | Decreased | Anti-proliferative effect in myeloma cells. sciepub.comnih.gov |

| c-Myc | Decreased | Inhibition of myeloma cell growth. nih.govresearchgate.net | |

| IL-2 (in T-cells) | Increased | T-cell activation and enhanced anti-tumor immunity. researchgate.netbroadinstitute.org |

Functional Proteomics and Chemoproteomics for Comprehensive Mechanistic Deconvolution

The detailed mechanistic understanding of Zelebrudomide and related CRBN-modulating compounds has been heavily reliant on advanced proteomics and chemoproteomics techniques. nih.govchemistryworld.comnih.gov These approaches allow for a global and unbiased analysis of protein interactions and changes in protein abundance across the entire proteome, providing critical insights into a drug's mode of action. core.ac.uk

Chemoproteomic methods were instrumental in the initial discovery of Cereblon as the direct molecular target of thalidomide and its analogs. nih.gov This often involves using a drug derivative immobilized on a bead as "bait" to capture its binding partners from cell lysates, which are then identified by mass spectrometry. tandfonline.com

Furthermore, quantitative proteomics techniques, such as Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC), have been pivotal in identifying the neosubstrates of the reprogrammed E3 ligase complex. nih.govbeyondspringpharma.com By comparing the proteomes of cells treated with the drug versus untreated cells, researchers were able to pinpoint IKZF1 and IKZF3 as the specific proteins that were selectively degraded in response to lenalidomide. nih.govbeyondspringpharma.com These methods can also map changes in the "ubiquitinome," identifying proteins that undergo increased ubiquitination, which is the crucial first step toward their degradation. beyondspringpharma.com Targeted proteomics has also become an invaluable tool for quantifying the degradation of specific proteins with high precision, which is essential for characterizing the efficiency and kinetics of degrader molecules. digitellinc.com Together, these powerful technologies have been essential for discovering and validating the targets of CRBN modulators and for deconstructing the complex downstream consequences of their activity. nih.govchemrxiv.orgrsc.org

Preclinical Pharmacological and Pharmacodynamic Profiling of Zelebrudomide

In Vitro Cellular Models for Functional Assessment

The preclinical evaluation of Zelebrudomide has extensively utilized in vitro cellular models to elucidate its functional effects on malignant B-cells.

Assessment in Malignant B-Cell Lines and Primary Cells

Zelebrudomide has demonstrated potent activity in various malignant B-cell lines and primary cells from patients. larvol.comannualreviews.org Studies have shown that it effectively induces the degradation of both wild-type BTK and clinically relevant mutant forms, such as C481S, which confers resistance to conventional BTK inhibitors. larvol.comannualreviews.org This is a significant advantage, as it suggests potential efficacy in patients who have developed resistance to existing therapies. larvol.com In primary chronic lymphocytic leukemia (CLL) cells, Zelebrudomide has been shown to induce BTK degradation. larvol.com The compound's activity extends to various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). larvol.com

Table 1: In Vitro Activity of Zelebrudomide in Malignant B-Cell Lines

| Cell Line Type | Key Findings | Reference |

| Malignant B-Cell Lines | Potently suppresses downstream signaling. | annualreviews.org |

| Primary Chronic Lymphocytic Leukemia (CLL) Cells | Induces degradation of BTK. | larvol.com |

| B-Cell Malignancy Models | Demonstrates efficacy in models with wild-type and mutant BTK. | larvol.com |

Studies in Three-Dimensional (3D) Organoid and Spheroid Models

While specific data on Zelebrudomide in 3D organoid and spheroid models is not extensively detailed in the provided search results, the use of such models is a growing trend in cancer research to better mimic the in vivo tumor microenvironment. nih.govfrontiersin.orgnih.gov These models provide a more physiologically relevant context to study drug responses compared to traditional 2D cell cultures. nih.govthermofisher.com The complexity of organoids and spheroids, which can include various cell types and extracellular matrix components, allows for a more comprehensive assessment of a drug's impact on tumor biology. frontiersin.orgupmbiomedicals.com

Analysis of Cell Fate Processes (e.g., proliferation arrest, differentiation)

A key aspect of Zelebrudomide's preclinical profile is its ability to induce proliferation arrest in malignant cells. annualreviews.org By degrading BTK, Zelebrudomide effectively shuts down the downstream signaling pathways that are crucial for B-cell proliferation and survival. nih.govannualreviews.org Furthermore, the degradation of Ikaros and Aiolos, which are critical regulators of lymphocyte development, likely contributes to the observed anti-proliferative effects and may influence cell differentiation processes. nih.govannualreviews.org Studies have shown that the degradation of these transcription factors can impact T-cell differentiation, suggesting an immunomodulatory component to Zelebrudomide's activity. larvol.com

In Vivo Pharmacodynamic Studies in Relevant Animal Models (Non-Human)

The in vivo preclinical assessment of Zelebrudomide has been conducted in various animal models to evaluate its pharmacodynamic effects and therapeutic efficacy. larvol.comannualreviews.org

Target Engagement Biomarker Identification and Validation in Preclinical Systems

A critical step in preclinical drug development is the identification and validation of biomarkers to confirm that the drug is interacting with its intended target in a living system. sapient.biopelagobio.com For Zelebrudomide, the primary pharmacodynamic biomarker is the degradation of BTK. larvol.com Preclinical studies have successfully demonstrated dose-dependent and sustained degradation of BTK in vivo across different species following oral administration. larvol.comlarvol.com This degradation of BTK serves as a direct measure of target engagement and provides a clear link between drug exposure and its primary mechanism of action. sapient.bio The measurement of downstream signaling molecules in the BTK pathway can also serve as indirect biomarkers of target engagement. sapient.bio

Mechanistic Efficacy in Disease-Relevant Animal Models (e.g., genetically engineered models, xenograft models)

Zelebrudomide has demonstrated significant efficacy in preclinical oncology models, including xenograft models of B-cell malignancies. larvol.comannualreviews.org These models, where human tumor cells are implanted into immunocompromised animals, are crucial for evaluating the anti-tumor activity of a drug candidate in a living organism. herabiolabs.comnih.gov Preclinical data support the activity of Zelebrudomide in tumor models that harbor either wild-type BTK or BTK mutants that confer resistance to other inhibitors. larvol.com This highlights its potential to overcome clinically significant resistance mechanisms. larvol.com The efficacy observed in these animal models provides a strong rationale for its investigation in clinical trials for patients with relapsed or refractory B-cell malignancies. larvol.com

Table 2: Summary of Preclinical In Vivo Findings for Zelebrudomide

| Animal Model Type | Key Findings | Reference |

| Various Species | Exhibits in vivo degradation of BTK. | larvol.comlarvol.com |

| Xenograft Models | Demonstrates efficacy in oncology models. | larvol.comannualreviews.org |

| Models with BTK Mutations | Active in tumors with wild-type or resistant BTK mutations. | larvol.com |

Exploration of Dose-Response Relationships in Preclinical Systems

The relationship between the dose of a drug and its effect is a fundamental concept in pharmacology, guiding the determination of effective and safe dosing regimens. wikipedia.orgmsdmanuals.com In preclinical studies, establishing a dose-response relationship is crucial for understanding a compound's potency and maximal efficacy. msdmanuals.com These studies often involve administering a range of doses to animal models or cell cultures and measuring the biological response. nih.govgu.se

Preclinical evaluations of Zelebrudomide have demonstrated its ability to induce robust and sustained degradation of both wild-type and C481S mutant BTK in a dose-dependent manner. patsnap.com In vivo studies have shown that Zelebrudomide is orally bioavailable and achieves significant BTK degradation across different species. larvol.com For instance, in preclinical oncology models, Zelebrudomide has demonstrated efficacy, and in early clinical trials, daily oral administration has led to profound and sustained BTK degradation. larvol.com

The following table summarizes the dose-dependent degradation of BTK by Zelebrudomide's precursor compounds in preclinical models, which provides a basis for understanding its dose-response profile.

| Compound | Concentration | BTK Degradation | Cell Line/Model |

| Compound 25 (FDU28) | Concentration-dependent | Rapid and robust | WT and C481S mutant BTK cells |

| Compound 27 (FDU73) | Concentration-dependent | Rapid and robust | WT and C481S mutant BTK cells |

This table illustrates the dose-dependent activity of Zelebrudomide's precursor compounds in preclinical settings. Data derived from studies on related BTK PROTACs. patsnap.com

Modulation of Immune System Activity in Preclinical Models

Zelebrudomide's immunomodulatory effects are a key aspect of its therapeutic potential, stemming from its ability to recruit and degrade the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) via the Cereblon (CRBN) E3 ubiquitin ligase complex. patsnap.comercongressi.it This activity can enhance anti-tumor immune responses. larvol.com

T-Cell Function and Activation

Preclinical studies have shown that Zelebrudomide can positively modulate T-cell function. larvol.com In vitro assays using primary chronic lymphocytic leukemia (CLL) cells have revealed that Zelebrudomide does not impair T-cell activation and survival. larvol.com Significantly, at a concentration of 1 μM, Zelebrudomide led to a substantial increase in the production of IFN-γ and IL-2 under conditions that promote the differentiation of T-helper 1 (TH1) cells. larvol.com This effect surpassed that of both ibrutinib (B1684441) and lenalidomide. larvol.com

This immunomodulatory activity, which is dependent on CRBN, promotes a TH1 phenotype, reduces the differentiation of regulatory T-cells (Tregs), and facilitates the formation of the immunological synapse. larvol.com These actions suggest that Zelebrudomide has the potential to counteract the immunosuppressive tumor microenvironment often found in CLL. larvol.com

| Cytokine | Zelebrudomide (1 μM) Effect | T-Cell Polarization Condition |

| IFN-γ | Dramatic and significant upregulation | TH1-polarizing |

| IL-2 | Dramatic and significant upregulation | TH1-polarizing |

This table summarizes the effect of Zelebrudomide on key T-cell cytokines in preclinical in vitro polarization assays. larvol.com

B-Cell Activation and Signaling

B-cell receptor (BCR) signaling is a critical pathway for the survival and proliferation of malignant B-cells. genome.jpnih.gov BTK is a key kinase in this pathway. genome.jp By degrading BTK, Zelebrudomide effectively inhibits BCR signaling. patsnap.com This has been demonstrated by its potent antiproliferative activity in various B-cell malignancy models. patsnap.com

The activation of B-cells typically involves antigen binding to the BCR, followed by a co-stimulatory signal, often from T-cells. rndsystems.com This leads to B-cell proliferation and differentiation. rndsystems.com Zelebrudomide's degradation of BTK disrupts this signaling cascade, thereby inhibiting the survival and growth of malignant B-cells that are dependent on BCR signaling. nih.gov

Mechanisms of Resistance in Preclinical Models and Strategies to Overcome Them

Resistance to cancer therapies is a significant clinical challenge and can be either intrinsic or acquired. crownbio.com In the context of BTK inhibitors, a common mechanism of acquired resistance is the C481S mutation in the BTK gene, which prevents covalent binding of first-generation inhibitors like ibrutinib. patsnap.com

Zelebrudomide was specifically designed to overcome such resistance mechanisms. patsnap.com As a proteolysis-targeting chimera (PROTAC), it induces the degradation of the entire BTK protein, irrespective of mutations at the C481 residue. patsnap.com Preclinical data have confirmed that Zelebrudomide is active in tumor models that harbor both wild-type BTK and BTK mutants that confer resistance to other BTK inhibitors. larvol.com

Furthermore, some mutant forms of BTK can have an oncogenic "scaffold" function that is independent of its kinase activity and contributes to resistance against various BTK inhibitors. larvol.com Degrading the entire BTK protein, as Zelebrudomide does, can overcome this scaffold-mediated resistance. larvol.com

Strategies to overcome resistance are a key focus of ongoing research. crownbio.comnih.gov The development of next-generation degraders and combination therapies are promising approaches. mdpi.com Preclinical models, including those with acquired resistance mutations, are essential tools for evaluating these new strategies. crownbio.com

| Resistance Mechanism | Strategy to Overcome with Zelebrudomide |

| BTK C481S mutation | Degradation of the entire BTK protein, bypassing the need for covalent binding. patsnap.comlarvol.com |

| Oncogenic scaffold function of mutant BTK | Degradation of the entire BTK protein, eliminating the scaffold. larvol.com |

This table outlines how Zelebrudomide addresses key preclinical resistance mechanisms to BTK inhibitors.

Preclinical Pharmacokinetic Disposition and Biotransformation of Zelebrudomide

Absorption and Distribution Dynamics in Animal Models

Oral Bioavailability and First-Pass Metabolism in Preclinical Species

Zelebrudomide is characterized as an orally bioavailable chimeric targeting molecule. nih.gov The oral bioavailability of a compound is determined by the fraction of the drug that is absorbed from the gastrointestinal tract and escapes first-pass metabolism in the gut wall and liver. For complex molecules like PROTACs, achieving good oral bioavailability can be challenging due to their high molecular weight and lipophilicity, which often fall outside the typical "rule-of-five" space for orally administered drugs.

Preclinical studies in animal models such as mice and rats are essential to determine the oral bioavailability. These studies typically involve administering the compound both orally and intravenously and comparing the area under the plasma concentration-time curve (AUC) for both routes. While specific bioavailability percentages for Zelebrudomide are not available, research on other novel BTK PROTACs has shown that structural modifications can lead to improved bioavailability in mice.

First-pass metabolism, the process where a drug is metabolized at a specific location in the body that results in a reduced concentration of the active drug upon reaching its site of action or the systemic circulation, is a critical factor. nih.govnih.govresearchgate.netnih.govfiveable.me This process is primarily carried out by enzymes in the liver and gut wall. For molecules like Zelebrudomide, which contains moieties related to thalidomide (B1683933), the metabolic profile can be complex. For instance, thalidomide itself undergoes hydrolysis and hydroxylation, with significant interspecies differences in metabolism. nih.gov

Tissue Distribution and Accumulation

Following absorption, a drug distributes into various tissues. The extent of tissue distribution is influenced by factors such as blood flow, tissue permeability, and the drug's affinity for plasma and tissue proteins. For PROTACs, understanding tissue distribution is crucial as their efficacy depends on reaching the target protein within the cells of specific tissues.

Preclinical studies using techniques like quantitative whole-body autoradiography (QWBA) in rats can reveal the distribution and accumulation of a drug in various organs. While specific data for Zelebrudomide is unavailable, studies on other PROTACs have shown that they can accumulate and be retained in tissues like the lung and liver, even with rapid clearance from circulation. This sustained tissue exposure can be essential for therapeutic efficacy. It is also noted that for some PROTACs, plasma concentrations may not be representative of the tissue concentrations necessary for their pharmacological effect.

Blood-Brain Barrier Penetration and Efflux Transport in Preclinical Systems

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). eur.nl For drugs targeting CNS malignancies, penetrating the BBB is a major challenge. The ability of a compound to cross the BBB is influenced by its physicochemical properties, such as size, lipophilicity, and charge.

Furthermore, active efflux transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), are present at the BBB and actively pump substrates back into the blood, limiting brain penetration. eur.nlguidetopharmacology.orgguidetomalariapharmacology.org Preclinical models, including in vitro cell-based assays and in vivo studies in rodents, are used to assess a compound's potential as a substrate for these transporters. While there is no specific information on whether Zelebrudomide is a substrate for efflux transporters, this is a critical consideration for any drug being developed for CNS indications. Some research indicates that certain BTK inhibitors have shown CNS exposure, suggesting that penetration of the BBB by molecules of this class is achievable.

Metabolic Pathways and Metabolite Characterization in Preclinical Species

Phase I and Phase II Biotransformation Processes

Drug metabolism is typically divided into Phase I and Phase II reactions. fiveable.menih.govlongdom.org

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, and hydrolysis. These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver. nih.gov For a complex molecule like Zelebrudomide, multiple sites are susceptible to oxidative metabolism.

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. fiveable.menih.govlongdom.org These reactions generally increase the water solubility of the compound, facilitating its excretion from the body.

The thalidomide-based moiety in Zelebrudomide suggests that its metabolism might share pathways with thalidomide, which is known to undergo hydrolysis to form multiple metabolites, as well as enzymatic hydroxylation by CYP enzymes. nih.gov Preclinical studies in rats have shown that thalidomide metabolites can be extensively conjugated with sulfate and glucuronide. nih.gov

Identification of Major and Minor Metabolites and Their Biological Activity

Identifying the metabolites of a new drug candidate is a crucial step in preclinical development. This is typically done using in vitro models, such as liver microsomes and hepatocytes from different species (including humans), followed by in vivo studies in animal models. Advanced analytical techniques like high-resolution mass spectrometry are used to identify the chemical structures of the metabolites.

The biological activity of metabolites is also assessed. Metabolites can be inactive, possess similar activity to the parent drug, or even have a different pharmacological or toxicological profile. For Zelebrudomide, it would be important to determine if its metabolites retain the ability to degrade BTK or have off-target effects. For example, studies on the BTK inhibitor GDC-0834 showed that it was extensively metabolized in human hepatocytes, with a major hydrolyzed metabolite being identified.

Excretion Routes and Clearance Mechanisms in Preclinical Models

Information regarding the primary routes of elimination for Zelebrudomide and its metabolites from the body in preclinical models has not been publicly reported. The principal mechanisms of drug excretion typically involve the renal (urine) and/or hepatobiliary (feces) pathways. The physicochemical properties of a drug and its metabolites largely determine the dominant route of excretion. For instance, water-soluble compounds are more readily eliminated by the kidneys, whereas larger, more lipophilic compounds are often cleared through the bile.

Similarly, the clearance mechanisms, which describe the rate at which a drug is removed from the body, remain uncharacterized for Zelebrudomide in the public domain. Clearance is a key pharmacokinetic parameter that influences dosing regimens and is determined by the efficiency of the eliminating organs, primarily the liver and kidneys. Without experimental data from preclinical studies in relevant animal models, no definitive statements can be made about the specific clearance pathways for Zelebrudomide.

Interspecies Differences in Preclinical Pharmacokinetics

The evaluation of a drug's pharmacokinetic properties in multiple animal species is a cornerstone of preclinical development. These studies are essential for identifying a species whose metabolic and physiological processes most closely resemble those of humans, which is critical for the extrapolation of animal data to predict human pharmacokinetics and potential toxicities.

However, no comparative pharmacokinetic data for Zelebrudomide across different preclinical species (e.g., rodents, canines, non-human primates) have been published. Such data would typically include parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F) in each species. Interspecies scaling, a mathematical technique used to predict human pharmacokinetic parameters from animal data, cannot be performed without this foundational information. The absence of this information in the public record means that any potential species-specific differences in the absorption, distribution, metabolism, and excretion of Zelebrudomide are currently unknown.

Structure Activity Relationship Sar and Computational Design of Zelebrudomide Analogs

Systematic Exploration of Zelebrudomide's Pharmacophore

The pharmacophore of Zelebrudomide is a tripartite structure, a hallmark of PROTACs, consisting of a BTK-binding moiety (the "hook"), a CRBN-binding moiety (the "harness"), and a chemical linker that connects the two. medkoo.comnih.govgoogle.com The rational design of this pharmacophore is critical for its dual function: inducing the formation of a stable ternary complex between BTK and CRBN for BTK degradation, while the CRBN-binding moiety itself acts as a molecular glue to degrade IKZF1 and IKZF3. annualreviews.orgnurixtx.com

The key features of the Zelebrudomide pharmacophore can be broken down as follows:

BTK-Binding Moiety : This "hook" is a non-covalent ligand designed to bind to the active site of BTK. Its design is crucial for potency and for its ability to bind to both wild-type BTK and clinically relevant mutant forms that confer resistance to other inhibitors. annualreviews.orgbioworld.com

Cereblon-Binding Moiety : This "harness" is an immunomodulatory imide drug (IMiD)-type ligand, derived from thalidomide (B1683933), which binds to a specific pocket in CRBN. researchgate.netacs.org This interaction not only recruits the E3 ligase for BTK degradation but is also responsible for the molecular glue activity that leads to the degradation of IKZF1 and IKZF3, providing an additional immunomodulatory effect. annualreviews.orgnurixtx.com

| Pharmacophore Component | Function | Key Design Considerations |

|---|---|---|

| BTK-Binding Moiety ("Hook") | Binds to Bruton's tyrosine kinase (BTK). | High affinity for wild-type and mutant BTK; provides an exit vector for linker attachment. |

| Linker | Connects the BTK and CRBN binding moieties. | Optimizes ternary complex formation; influences physicochemical properties (solubility, permeability). |

| Cereblon-Binding Moiety ("Harness") | Binds to the Cereblon (CRBN) E3 ligase. | Recruits CRBN for BTK degradation; induces degradation of neosubstrates IKZF1 and IKZF3. |

In drug discovery, Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical metrics for optimizing lead compounds. nih.gov LE measures the binding energy per heavy atom, providing an assessment of how efficiently a molecule binds to its target, while LLE relates potency to lipophilicity, guiding the design of compounds with a better balance of properties to avoid issues associated with high lipophilicity. nih.govwikipedia.orgresearchgate.net

For complex molecules like PROTACs, which operate in a "beyond Rule of 5" chemical space, these metrics are particularly important. nih.govsygnaturediscovery.com The optimization of Zelebrudomide from its lead compound, NRX-0492, involved significant improvements in drug-like properties. nih.gov This process would have carefully considered efficiency metrics to enhance potency and bioavailability while managing molecular size and lipophilicity. For instance, the evolution from NRX-0492 to Zelebrudomide resulted in a significant increase in oral bioavailability and a more favorable, uniform blood-plasma partitioning across species, suggesting a successful optimization of its physicochemical properties. Although specific LE and LLE values for a series of Zelebrudomide analogs are not publicly available, the development process would have used these principles to guide structural modifications.

| Parameter | Description | Importance in Zelebrudomide Design |

|---|---|---|

| Ligand Efficiency (LE) | Binding affinity normalized for molecular size (heavy atom count). | Guides the selection of potent but size-efficient "hook" and "harness" fragments. |

| Lipophilic Ligand Efficiency (LLE) | Potency (pIC50) minus lipophilicity (logP or logD). wikipedia.org | Ensures potency gains are not solely due to increased lipophilicity, improving drug-like properties. |

The biological activity of Zelebrudomide is critically dependent on its three-dimensional conformation, which allows it to induce the formation of a stable ternary complex. Conformational analysis is a key computational tool to understand the molecule's flexibility and its preferred shapes. elifesciences.org The linker's flexibility is a crucial parameter, as it must allow the "hook" and "harness" to bind their respective protein targets simultaneously and with the correct orientation. elifesciences.orgnih.gov

Furthermore, the interaction of the IMiD moiety with CRBN induces a significant conformational change in the E3 ligase itself. ub.edu Studies on related molecular glues have shown that ligand binding stabilizes a "closed" conformation of CRBN, which is essential for recruiting neosubstrates like Ikaros for degradation. ub.edu This allosteric regulation is fundamental to Zelebrudomide's immunomodulatory activity. The bioactive conformation of Zelebrudomide is, therefore, the specific 3D arrangement that facilitates the productive assembly of the BTK-Zelebrudomide-CRBN and Ikaros-Zelebrudomide-CRBN complexes, leading to the degradation of both target sets. The conformational dynamics are also thought to play a role in properties like membrane permeability, where the molecule may adopt different shapes in different environments. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For complex molecules like PROTACs, QSAR models can help decipher the intricate relationships between physicochemical properties (e.g., linker length, flexibility, hydrogen bonding capacity) and degradation efficacy (e.g., DC50, Dmax). nih.gov

While specific QSAR studies for Zelebrudomide have not been published, this methodology is integral to modern drug design. nih.govmdpi.com In the development of Zelebrudomide analogs, QSAR models would be employed to predict the activity of new designs before synthesis. nih.govresearchgate.netmdpi.comresearchgate.net These models would help answer key questions, such as how modifications to the linker affect BTK degradation or how changes to the BTK binder impact selectivity. Machine learning-based QSAR approaches are increasingly being used to handle the complexity and large datasets associated with PROTAC optimization. nih.gov

| QSAR Application | Input Data (Descriptors) | Predicted Output (Activity) | Relevance to Zelebrudomide |

|---|---|---|---|

| Predictive Modeling | Molecular weight, logP, polar surface area, linker length, rotatable bonds, electronic properties. nih.gov | BTK Degradation (DC50), IKZF1/3 Degradation, Anti-proliferative activity (IC50). | To guide the design of new analogs with improved potency and selectivity. |

| Property Optimization | Structural descriptors. | ADMET properties (solubility, permeability, metabolic stability). | To optimize drug-like properties, as was done in the transition from NRX-0492 to Zelebrudomide. |

Rational Design of Zelebrudomide Analogs for Enhanced Mechanistic Selectivity

The design of Zelebrudomide is a prime example of rational drug design aimed at achieving enhanced and dual mechanistic selectivity. annualreviews.org The goal was not only to degrade BTK, a validated target in B-cell malignancies but also to incorporate the immunomodulatory effects of IMiDs by degrading IKZF1 and IKZF3. larvol.comnurixtx.com This dual action offers the potential for deeper responses and a way to overcome resistance mechanisms that can emerge with single-target agents. annualreviews.org The optimization of the lead compound NRX-0492 into Zelebrudomide was guided by structure-based design and medicinal chemistry to create a molecule with a superior preclinical profile. nih.gov

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying the initial building blocks of a drug. nih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to the target protein. nih.gov These hits then serve as starting points for optimization into more potent leads.

In the context of a PROTAC like Zelebrudomide, FBDD is an ideal approach for discovering high-quality ligands for either the protein of interest (BTK) or the E3 ligase (CRBN). nih.gov While the development history of Zelebrudomide started from a more advanced lead compound, the initial discovery of BTK binders or novel CRBN ligands often relies on such fragment-based methods. researchgate.netnih.gov For example, screening a fragment library against BTK could identify novel "hooks" that can then be elaborated and connected to a CRBN-binding "harness" via a suitable linker.

Virtual screening encompasses a range of computational techniques used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov These methods, including molecular docking and pharmacophore screening, are essential for modern drug discovery. mdpi.comnih.gov For a complex target system like the ternary complex induced by Zelebrudomide, virtual screening can be used to prioritize which analog designs to synthesize. degradersandglues.comdrugtargetreview.comnih.govacs.org

The journey from a hit compound to a clinical candidate involves extensive lead optimization. The development of Zelebrudomide from its predecessor, NRX-0492, is a clear case of this process. nih.gov This optimization was aimed at improving key drug-like properties.

Key optimization goals likely included:

Enhancing Potency and Selectivity : Fine-tuning the structure to maximize degradation of BTK, IKZF1, and IKZF3 while minimizing off-target effects.

Improving Pharmacokinetics : Modifying the molecule to increase oral bioavailability, optimize metabolic stability, and ensure adequate tissue distribution. larvol.com

Overcoming Resistance : Ensuring the molecule remains effective against mutant forms of BTK that are resistant to other inhibitors. bioworld.com

This optimization is an iterative cycle of design, synthesis, and testing, with computational methods like virtual screening and molecular dynamics playing a crucial role in guiding the design phase. nih.govmdpi.com

De Novo Design Algorithms for Novel Scaffolds

De novo drug design is a computational strategy that constructs novel molecular structures from the ground up, either by assembling small molecular fragments or by generating them atom-by-atom within the constraints of a target's binding site. nih.govnih.gov This approach is particularly valuable for discovering new chemical scaffolds, which can lead to compounds with unique properties, improved patentability, and the potential to overcome limitations of existing molecules, such as resistance. chemrxiv.org

Algorithms for de novo design can be broadly categorized as either ligand-based or structure-based. nih.govscielo.br

Ligand-based design uses information from known active molecules to generate new ones. mdpi.com This can involve creating a pharmacophore model that defines the essential steric and electronic features required for activity. mdpi.com

Structure-based design utilizes the three-dimensional structure of the biological target, such as the BTK protein for zelebrudomide, to guide the generation of new molecules. nih.gov

The process often begins by identifying a starting point, such as a known ligand or a fragment, and then computationally "growing" or "linking" new chemical moieties to create novel molecules. nih.govnumberanalytics.com Modern de novo design algorithms, such as AutoDesigner, can explore billions of potential molecules in silico. schrodinger.comchemrxiv.org These algorithms employ sophisticated techniques, including evolutionary algorithms and deep learning models, to generate, evaluate, and optimize vast libraries of virtual compounds based on predefined criteria like predicted binding affinity, synthetic accessibility, and desired physicochemical properties. schrodinger.comchemrxiv.orgnumberanalytics.com

In the context of zelebrudomide, which is a BTK degrader, de novo design algorithms can be applied to innovate on its three main components: the BTK-binding warhead, the E3 ligase-binding ligand (a cereblon ligand), and the linker connecting them. patsnap.com For instance, an algorithm could be tasked with designing entirely new linker structures to optimize the ternary complex formation between BTK and cereblon, a critical step for efficient degradation. Similarly, it could generate novel scaffolds for the BTK binder to improve affinity for mutant forms of the enzyme, such as the C481S mutation, which confers resistance to some BTK inhibitors. patsnap.com

The output of these algorithms is a ranked list of novel molecular structures. These virtual hits must then be prioritized for chemical synthesis and experimental testing. europa.eu This prioritization often involves further computational analysis, such as the methods described in the following sections.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a suite of computational techniques used to investigate the behavior of molecules and their interactions at an atomic level. nih.gov These methods are indispensable in modern drug discovery for predicting how a ligand like zelebrudomide might bind to its target, assessing the stability of the interaction, and understanding the electronic properties that govern its reactivity. nih.govnih.gov

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). dovepress.comaccscience.comresearchgate.net The primary goals are to predict the binding mode and to estimate the binding affinity (strength of binding) through scoring functions. accscience.comresearchgate.net

For zelebrudomide, docking studies would be performed to understand its interaction with both its primary target, BTK, and the E3 ligase component, cereblon (CRBN). The process involves:

Preparation of Structures: High-resolution 3D structures of the BTK and CRBN proteins are required. These are typically obtained from X-ray crystallography or cryo-electron microscopy. The zelebrudomide molecule is built and its energy is minimized.

Defining the Binding Site: The active site or binding pocket on the protein is identified. For BTK, this would be the ATP-binding site where the warhead of zelebrudomide binds.

Sampling and Scoring: The docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site. nih.gov Each generated pose is evaluated using a scoring function, which calculates a score representing the predicted binding affinity (e.g., in kcal/mol). nih.gov

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between zelebrudomide and the amino acid residues of the binding pocket. ejmo.orgnih.gov For example, docking could predict how zelebrudomide's warhead interacts with key residues in the BTK active site and how its cereblon-binding moiety fits into the CRBN pocket. The results can guide the design of analogs with improved binding by suggesting specific structural modifications. rsc.org

| Ligand Analog | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

| Zelebrudomide | BTK | -10.5 | Cys481, Lys430, Met477, Asp539 |

| Analog A | BTK | -11.2 | Cys481, Glu475 (new H-bond) , Met477 |

| Analog B | BTK (C481S Mutant) | -8.9 | Ser481 (weaker interaction) , Lys430 |

| Zelebrudomide | Cereblon (CRBN) | -9.8 | Trp380, Trp386, His353 |

This table presents hypothetical data to illustrate the output of molecular docking studies. The values and residues are representative examples of what such an analysis would yield.

Molecular Dynamics Simulations for Binding Free Energy Calculations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. mdpi.comirbbarcelona.org This allows for a more rigorous assessment of binding stability and the calculation of binding free energies, which are more accurate than docking scores. wustl.edunih.gov

An MD simulation of the zelebrudomide-BTK-CRBN ternary complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom. nih.govmdpi.com The resulting trajectory provides detailed information on conformational changes, the role of water molecules, and the persistence of key interactions. irbbarcelona.orgchemrxiv.org

One of the most powerful applications of MD is the calculation of relative binding free energy (RBFE). nih.gov Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can accurately predict the change in binding affinity resulting from a small chemical modification. wustl.eduschrodinger.com For example, an RBFE calculation could compare the binding free energy of zelebrudomide with that of a new analog where a methyl group is replaced by a chlorine atom. This is achieved by computationally "alchemically" transforming one molecule into the other in the solvated state and when bound to the protein. chemrxiv.orgfrontiersin.org The difference in the free energy of these two transformations yields the RBFE (ΔΔG). frontiersin.org

| Ligand Pair (L1 → L2) | Target | Calculated ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Interpretation |

| Zelebrudomide → Analog C | BTK | -1.5 ± 0.3 | -1.3 | Analog C is predicted to bind more tightly. |

| Zelebrudomide → Analog D | BTK | +0.8 ± 0.2 | +1.0 | Analog D is predicted to bind more weakly. |

| Zelebrudomide → Analog E | CRBN | -0.5 ± 0.4 | Not available | Minor predicted improvement in CRBN binding. |

This table shows hypothetical RBFE data. Such calculations are crucial for lead optimization, allowing researchers to prioritize the synthesis of only the most promising compounds. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on solving approximations to the Schrödinger equation, provide fundamental insights into the electronic structure and reactivity of a molecule. quantumzeitgeist.comnih.gov Unlike the classical mechanics used in MD simulations, QC methods can describe the distribution of electrons, orbital energies, and the breaking and forming of chemical bonds. mdpi.commdpi.com

For zelebrudomide, QC methods like Density Functional Theory (DFT) can be used to:

Calculate Molecular Properties: Determine properties such as the molecular electrostatic potential (MEP), which shows the charge distribution on the surface of the molecule. nih.gov This helps identify regions that are likely to engage in electrostatic or hydrogen-bonding interactions.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov The energy and shape of these orbitals can indicate a molecule's ability to donate or accept electrons in a reaction.

Model Reaction Mechanisms: QC can be used to study the mechanism of reactions, such as the covalent bond formation that might occur if zelebrudomide were designed to be a covalent inhibitor. It can determine the energy barriers of reaction pathways.

These calculations provide a deep understanding of the intrinsic chemical nature of zelebrudomide, complementing the classical simulation methods by explaining why certain interactions are favorable from an electronic perspective. mdpi.comaspbs.com

| Property | Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 5.8 Debye | Indicates overall molecular polarity. |

This table provides examples of properties that can be derived from quantum chemical calculations and their general significance in medicinal chemistry.

Advanced Methodologies and Research Tools in Zelebrudomide Studies

Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a powerful framework for understanding the multifaceted effects of a drug within the intricate web of biological interactions. guidetoimmunopharmacology.orgfrontiersin.org Rather than focusing on a single target, these approaches embrace a "network-target, multiple-component" paradigm, which is particularly suited for analyzing molecules like Zelebrudomide that engage multiple proteins and pathways. frontiersin.org

Interactome mapping aims to chart the complete network of protein-protein interactions (PPIs) within a cell, providing a crucial framework for understanding cellular pathways. biocompare.combmglabtech.com For Zelebrudomide, which functions as a PROTAC to degrade Bruton's tyrosine kinase (BTK) and as a molecular glue to degrade the transcription factors IKZF1 and IKZF3, interactome mapping is essential. guidetomalariapharmacology.org By employing techniques such as affinity purification-mass spectrometry (AP-MS), researchers can identify the direct and indirect binding partners of BTK, the E3 ligase Cereblon (CRBN), and the neosubstrates IKZF1/IKZF3. This allows for the construction of a comprehensive PPI network. bmglabtech.com

Subsequent pathway analysis of this network using bioinformatics tools and databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) can then elucidate the biological processes and signaling pathways significantly perturbed by Zelebrudomide. metwarebio.comnovogene.comgenome.jp This analysis could reveal not only the expected downstream effects of BTK and IKZF1/3 degradation but also uncover novel, unanticipated biological consequences, thereby providing a deeper understanding of its complete mechanism of action. nih.gov

Table 1: Illustrative Interactome and Pathway Analysis for Zelebrudomide's Primary Target

| Analysis Type | Hypothetical Finding for Zelebrudomide Research | Potential Implication |

|---|---|---|

| Interactome Mapping (BTK) | Identification of previously unknown binding partners of BTK that are affected upon its degradation. | Uncovering novel functions of BTK and additional mechanisms through which Zelebrudomide exerts its effects. |

| GO Enrichment Analysis | Enrichment of terms related to B-cell receptor signaling, cell proliferation, and immune response regulation. | Confirmation of on-target activity and quantification of the biological processes most affected by the drug. |

| KEGG Pathway Analysis | Significant perturbation of the NF-kappa B signaling pathway, Chemokine signaling pathway, and B-cell receptor signaling pathway. | Mapping the precise signaling cascades disrupted by Zelebrudomide, linking target degradation to cellular phenotype. |

While Zelebrudomide is designed for specific targets, many small molecules interact with unintended proteins, an effect known as polypharmacology. metwarebio.com These off-target interactions can lead to unforeseen side effects or, in some cases, contribute to the therapeutic effect. researchgate.net Computational methods provide a cost-effective and rapid approach to predict these potential off-target interactions early in the drug development process. bcluae.com

A variety of computational approaches can be used, including those based on ligand structure similarity and those that utilize protein structure information (inverse docking). metwarebio.com Algorithms like SEA (Similarity Ensemble Approach) or deep learning frameworks like DeepCRISPR and CCLMoff can compare Zelebrudomide's structure against databases of known ligands to predict potential off-targets. nih.govnih.govcrisprmedicinenews.com These predictions help to build a more complete picture of Zelebrudomide's selectivity and guide experimental validation to de-risk clinical development. bcluae.com

Table 2: Computational Tools for Predicting Zelebrudomide's Polypharmacology

| Computational Method Category | Example Tool | Application to Zelebrudomide |

|---|---|---|

| Ligand-Based | Similarity Ensemble Approach (SEA) | Predicts off-targets by comparing the chemical structure of Zelebrudomide to a large database of ligands with known protein targets. |

| Structure-Based (Inverse Docking) | idTarget / PharmMapper | Docks the Zelebrudomide molecule into the binding sites of a wide array of proteins to predict binding affinity and identify potential off-targets. |

| Deep Learning Frameworks | CCLMoff | Utilizes advanced AI models to predict potential off-target gene interactions based on sequence information, enhancing prediction accuracy. nih.gov |

High-Throughput and High-Content Screening Platforms for Mechanistic Studies

High-throughput screening (HTS) and high-content screening (HCS) are foundational technologies in drug discovery that allow for the automated testing of thousands to millions of compounds or genetic perturbations. drugtargetreview.comwikipedia.org For mechanistic studies of Zelebrudomide, these platforms are invaluable. HTS can be used to perform large-scale screens to identify genes that, when knocked out, confer resistance or sensitivity to Zelebrudomide, thus uncovering key components of its mechanism of action or resistance pathways. drugtargetreview.com

HCS, which combines automated microscopy with sophisticated image analysis, provides deeper, quantitative data on cellular phenotypes. alitheagenomics.comnih.govbccresearch.com In studying Zelebrudomide, HCS assays could be designed to visualize and quantify multiple events simultaneously in single cells, such as the nuclear translocation of transcription factors downstream of BTK, changes in cell morphology, or the co-localization of Zelebrudomide's targets. This provides rich, multi-parametric datasets to dissect the drug's effects on cellular function with high precision. alitheagenomics.comnih.gov

Optogenetic and Chemogenetic Approaches for Precise Mechanistic Control

Optogenetics and chemogenetics are cutting-edge techniques that allow for the precise control of specific cellular pathways using light or engineered ligands, respectively. janelia.orgresearchgate.net While not used to study the drug molecule itself, they are powerful tools for dissecting the specific neural or signaling circuits that a drug like Zelebrudomide modulates. nih.govselvita.com

Genome Editing Technologies (e.g., CRISPR/Cas9) for Target Validation and Pathway Dissection in Preclinical Models

Genome editing technologies, particularly CRISPR/Cas9, have revolutionized drug discovery by enabling the precise modification of genes to validate drug targets and dissect pathways. biocompare.comnih.gov This technology is critical for confirming the mechanism of action of Zelebrudomide.

CRISPR-based screens can be performed to identify genes essential for Zelebrudomide's activity. nih.govmyllia.com For target validation, researchers can use CRISPR/Cas9 to create cell lines with a knockout of BTK, CRBN, IKZF1, or IKZF3. Demonstrating that BTK-knockout cells are resistant to Zelebrudomide would provide definitive evidence that BTK is a primary target. biocompare.com Similarly, knocking out CRBN should abolish the drug's degradative activity. These genetic experiments provide an orthogonal approach to pharmacology, building a robust case for the drug's on-target effects and helping to eliminate false positives before advancing to more complex models. nih.gov

Table 3: Application of CRISPR/Cas9 in Zelebrudomide Research

| CRISPR Experiment | Objective | Expected Outcome for Zelebrudomide |

|---|---|---|

| Single Gene Knockout (e.g., BTK) | Validate BTK as the primary degradation target. | Cells lacking BTK show resistance to Zelebrudomide's cytotoxic or signaling effects. |

| Single Gene Knockout (e.g., CRBN) | Confirm the E3 ligase dependency of Zelebrudomide. | Cells lacking CRBN are unable to degrade BTK, IKZF1, or IKZF3 in the presence of Zelebrudomide. |

| Genome-Wide Resistance Screen | Identify genes and pathways that mediate drug resistance. | Discovery of mutations in the BTK or CRBN genes, or in downstream signaling components, that cause resistance. |

| Pathway Dissection | Knock out downstream effectors of BTK signaling to determine their role in Zelebrudomide's efficacy. | Elucidation of which specific downstream pathways are critical for the therapeutic action of the drug. |

Advanced Analytical Techniques for Mechanistic Elucidation (e.g., Mass Spectrometry-Based Omics, Advanced Spectroscopy)

To gain the deepest insight into Zelebrudomide's mechanism, advanced analytical techniques are indispensable. Mass spectrometry (MS)-based multi-omics technologies allow for the global profiling of proteins (proteomics) and metabolites (metabolomics), providing a snapshot of the cellular state following drug treatment.

In the context of Zelebrudomide, quantitative proteomics would be used to directly measure the extent and kinetics of BTK, IKZF1, and IKZF3 degradation. Furthermore, it can globally quantify changes in the expression of thousands of other proteins, revealing the full scope of the drug's impact on cellular signaling networks. Metabolomics can complement this by identifying shifts in metabolic pathways that are altered due to the inhibition of BTK-mediated signaling.

Advanced spectroscopic techniques, such as Raman spectroscopy or nanomechanical infrared spectroscopy (NAM-IR), offer detailed information about chemical structure and molecular interactions. imperial.ac.ukspectroscopyonline.com These methods could potentially be used to probe the conformational changes in proteins upon Zelebrudomide binding or to study the drug's interaction with its targets in situ, providing biophysical data to complement the biological findings. imperial.ac.ukacs.org

Unresolved Questions, Opportunities, and Future Perspectives in Zelebrudomide Research

Elucidating Secondary and Off-Target Mechanistic Effects of Zelebrudomide

A primary area of ongoing investigation is the full characterization of Zelebrudomide's molecular interactions beyond its intended targets. As a dual-action agent, Zelebrudomide is designed to degrade Bruton's tyrosine kinase (BTK) through its PROTAC function and the neosubstrate transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) via its molecular glue activity. guidetopharmacology.organnualreviews.org This inherent dual mechanism is a key secondary effect that distinguishes it from more conventional inhibitors. annualreviews.org

However, the thalidomide-based cereblon (CRBN) E3 ligase-binding moiety raises questions about other potential off-target effects. guidetopharmacology.org The immunomodulatory drugs (IMiDs) on which this moiety is based are known to modulate the substrate specificity of the CRBN E3 ubiquitin ligase complex, leading to the degradation of various proteins. nih.gov Research into pomalidomide-based PROTACs has revealed that the E3 ligase recruiter itself can independently trigger the degradation of other zinc-finger proteins, which could lead to unintended long-term side effects. biorxiv.orgnih.gov This raises concerns about the potential for Zelebrudomide to induce the degradation of proteins other than its primary targets.